N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide is a complex organic compound that features a benzothiadiazole moiety and a hydroxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiadiazole core, followed by the introduction of the ethanediamide linkage and finally the attachment of the hydroxyphenyl ethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzothiadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiadiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while nucleophilic substitution could introduce various functional groups onto the benzothiadiazole ring.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyphenyl ethyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can influence cellular pathways and biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylthio)-1-(4-nitrophenyl)ethanone
- 2-(4-iodobenzylidene)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-N’-[2-(4-hydroxyphenyl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
951941-29-0 |
---|---|
Molecular Formula |
C16H14N4O3S |
Molecular Weight |
342.4 |
Purity |
95 |
Origin of Product |
United States |
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